molecular formula C7H8N2O2S B1313733 Methyl 2-(Methylthio)pyrimidine-5-carboxylate CAS No. 38275-41-1

Methyl 2-(Methylthio)pyrimidine-5-carboxylate

Cat. No. B1313733
CAS RN: 38275-41-1
M. Wt: 184.22 g/mol
InChI Key: PSYRMEZGAWNWHV-UHFFFAOYSA-N
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Patent
US07629363B2

Procedure details

A solution of the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol (5.0 g, 25 mmol), 2-methyl-2-thiopseudourea sulfate (3.5 g, 25 mmol) in anhydrous methanol (25 mL) was refluxed for 3 hours under anhydrous conditions. The reaction mixture was cooled and diluted with ethyl acetate. The reaction mixture was filtered and the residue was washed with ethyl acetate. The filtrate was concentrated and the residue was purified by flash chromatography (silica gel) using 25% ethyl acetate in hexane to afford the desired product (3.5 g, 75%) as a white powder. 1H-NMR (d6-DMSO, 400 MHz) δ 9.0 (s, 2H), 3.92 (s, 3H), 2.58 (s, 3H); ES-HRMS m/z 185.041 (M+H C7H8N2O2S requires 185.0379).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
3,3-dimethoxy-2-methoxycarbonylpropen-1-ol
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
75%

Identifiers

REACTION_CXSMILES
[Na].[CH3:2][O:3][CH:4]([O:12]C)[C:5]([C:8](OC)=O)=[CH:6]O.S(O)(O)(=O)=O.[CH3:19][S:20][C:21](=[NH:23])[NH2:22]>CO.C(OCC)(=O)C>[CH3:19][S:20][C:21]1[N:23]=[CH:8][C:5]([C:4]([O:3][CH3:2])=[O:12])=[CH:6][N:22]=1 |f:2.3,^1:0|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na]
Name
3,3-dimethoxy-2-methoxycarbonylpropen-1-ol
Quantity
5 g
Type
reactant
Smiles
COC(C(=CO)C(=O)OC)OC
Name
Quantity
3.5 g
Type
reactant
Smiles
S(=O)(=O)(O)O.CSC(N)=N
Name
Quantity
25 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
WASH
Type
WASH
Details
the residue was washed with ethyl acetate
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
the residue was purified by flash chromatography (silica gel)

Outcomes

Product
Name
Type
product
Smiles
CSC1=NC=C(C=N1)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 3.5 g
YIELD: PERCENTYIELD 75%
YIELD: CALCULATEDPERCENTYIELD 76%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.